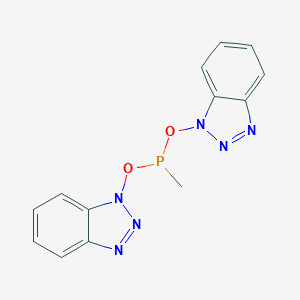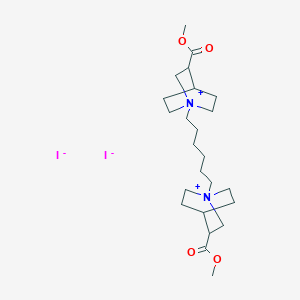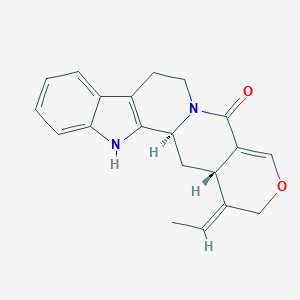
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)-, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are a part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and immune function. The potential therapeutic applications of WIN 55,212-2 include the treatment of chronic pain, inflammation, anxiety, and neurological disorders.
Mechanism Of Action
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 exerts its pharmacological effects by binding to and activating the cannabinoid receptors in the body. The cannabinoid receptors are G protein-coupled receptors that are primarily located in the central and peripheral nervous systems. Activation of the cannabinoid receptors by 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 leads to the modulation of various physiological processes, including pain sensation, inflammation, mood, and appetite.
Biochemical And Physiological Effects
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation by modulating the activity of the endocannabinoid system. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the serotonin and noradrenaline systems in the brain. Additionally, 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 is its potential for off-target effects, as it has been shown to interact with other receptors, such as the TRPV1 receptor.
Future Directions
There are several potential future directions for the research on 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2. One area of interest is the development of novel analogs of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, the potential use of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 as a tool for studying the endocannabinoid system and its role in various physiological processes remains an area of active research.
Synthesis Methods
The synthesis of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 involves the reaction of 2-Imidazolidinone and 1-naphthylmethylchloride in the presence of an ethylating agent, such as sodium ethoxide or potassium ethoxide. The reaction is typically carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Scientific Research Applications
The potential therapeutic applications of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 have been extensively studied in preclinical and clinical trials. Studies have shown that 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of chronic pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects, which suggest its potential use in the treatment of anxiety and mood disorders. Additionally, 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been studied for its potential neuroprotective effects, which may make it a useful therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis.
properties
CAS RN |
101564-86-7 |
|---|---|
Product Name |
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- |
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-ethoxy-1-naphthalen-1-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-10-17(15(18)16-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3,(H,16,18) |
InChI Key |
YFUFISRAPYHEPS-UHFFFAOYSA-N |
SMILES |
CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32 |
synonyms |
4-ethoxy-1-naphthalen-1-yl-imidazolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















